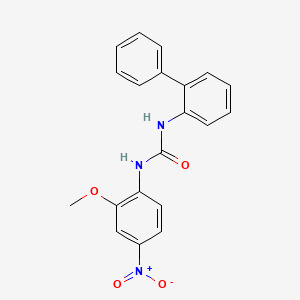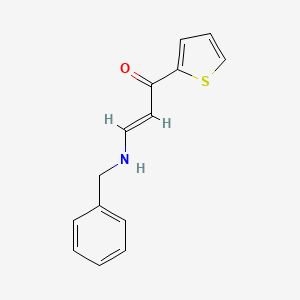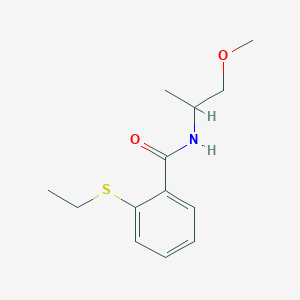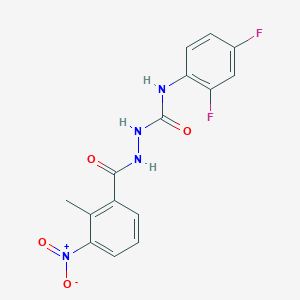
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea
Descripción general
Descripción
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea, also known as BPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPU is a urea derivative that has been found to possess unique properties that make it a promising candidate for a wide range of research applications. In
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell death. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has also been found to induce the production of reactive oxygen species, which can also contribute to cell death.
Biochemical and Physiological Effects:
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been found to have a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has also been found to inhibit angiogenesis, the formation of new blood vessels that is critical for tumor growth. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its specificity for cancer cells. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been found to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea. One area of research is in the development of new cancer therapies. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has already shown promise in inhibiting the growth of cancer cells, but further research is needed to optimize its effectiveness and minimize its side effects. Another area of research is in the development of new anti-inflammatory drugs. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been found to have anti-inflammatory properties, but more research is needed to understand its mechanism of action and potential applications. Finally, N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further research in this area is also needed.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-2-biphenylyl-N'-(2-methoxy-4-nitrophenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(2-phenylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-27-19-13-15(23(25)26)11-12-18(19)22-20(24)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13H,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOPANIPHKYDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(2-methoxy-4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117140.png)
![N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117144.png)



![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4117191.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4117199.png)
![ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate](/img/structure/B4117221.png)
![methyl 3-chloro-6-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4117224.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4117225.png)
![methyl 6-methyl-2-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117234.png)
![methyl 6-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4117240.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-diethylphenyl)-4-piperidinecarboxamide](/img/structure/B4117243.png)